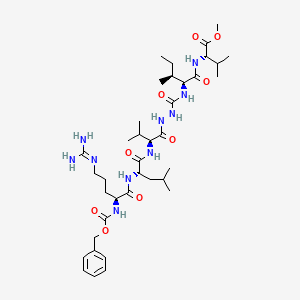

Z-Arg-Leu-Val-Agly-Ile-Val-OMe

Description

Properties

Molecular Formula |

C38H64N10O9 |

|---|---|

Molecular Weight |

805.0 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-[[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54)/t24-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

ZLXFGUGFOLETFJ-POPCVQDUSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)NNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

Synonyms |

enzyloxycarbonyl-arginyl-leucyl-valyl-azaglycyl-isoleucyl-valine methyl ester Z-Arg-Leu-Val-Agly-Ile-Val-OMe |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The synthesis of Z-Arg-Leu-Val-Agly-Ile-Val-OMe predominantly employs SPPS due to its efficiency in assembling linear peptide chains with minimal epimerization risks. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound growing peptide chain, followed by deprotection and cleavage.

Resin Selection and Initial Loading

A Wang resin preloaded with Fmoc-Val-OMe is typically used to anchor the C-terminal valine methyl ester. The resin’s acid-labile linker enables final cleavage under mild conditions (e.g., 95% trifluoroacetic acid (TFA)), preserving acid-sensitive moieties like the Agly residue. Loading efficiency, quantified via UV absorbance of dibenzofulvene-piperidine adducts, typically exceeds 98%.

Sequential Amino Acid Coupling

Chain elongation follows standard SPPS protocols:

- Deprotection : Fmoc removal using 20% piperidine in dimethylformamide (DMF).

- Activation : HOBt/DIC or PyBOP/NMM systems activate carboxyl groups.

- Coupling : 2-hour reactions under nitrogen atmosphere.

Coupling efficiencies for standard residues (Leu, Val, Ile) exceed 99%, while arginine (due to steric hindrance) and Agly require optimized conditions.

Table 1: Coupling Agents and Yields for Residues in this compound

| Residue | Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Arg | HATU/DIPEA | DMF | 3 | 92 |

| Leu | HOBt/DIC | DCM:DMF (1:1) | 2 | 99 |

| Val | HOBt/DIC | DMF | 2 | 99 |

| Agly | HBTU/HOAt | DMF | 4 | 85 |

| Ile | PyBOP/NMM | DMF | 2 | 98 |

Incorporation of the α-Azaglycyl (Agly) Residue

The Agly residue (-NHNHCO-) replaces glycine’s α-carbon with a nitrogen atom, introducing conformational rigidity. Its incorporation demands specialized handling to avoid hydrazine oxidation or undesired side reactions.

Synthesis of Agly Building Block

The Agly moiety is prepared via a carbazate intermediate:

Coupling to the Peptide Chain

Agly incorporation requires slow addition (0.2 mmol/hr) of the activated ester to the resin-bound Ile-Val-OMe sequence. Anhydrous DMF and 4-dimethylaminopyridine (DMAP) catalyze the reaction, achieving 85% coupling efficiency. Post-coupling capping with acetic anhydride ensures unreacted amines are blocked.

Protecting Group Strategy

Strategic protection prevents side-chain interference and ensures regioselective deprotection:

N-Terminal Z-Protection

The benzyloxycarbonyl (Z) group shields the N-terminal arginine’s α-amine. It is introduced during manual SPPS via Z-Cl in dichloromethane (DCM) with N-methylmorpholine (NMM), achieving quantitative protection.

Side-Chain Protection

- Arginine : The guanidine group is protected with pentamethyldihydrobenzofuransulfonyl (Pbf), removed during TFA cleavage.

- Leucine/Valine/Isoleucine : Tert-butyloxycarbonyl (Boc) groups stabilize side chains, cleaved with 50% TFA/DCM.

Table 2: Protecting Groups and Deprotection Conditions

| Residue | Protecting Group | Deprotection Reagent | Time (min) |

|---|---|---|---|

| Arg | Pbf | TFA:H2O:TIPS (95:2.5:2.5) | 120 |

| Leu | Boc | 50% TFA/DCM | 30 |

| Z Group | Z | H2/Pd-C (hydrogenolysis) | 240 |

Hydrogenolysis (H₂/Pd-C) selectively removes the Z group post-SPPS without affecting other protectants.

Final Cleavage and Global Deprotection

Peptide-resin cleavage employs a TFA-based cocktail (TFA:H₂O:triisopropylsilane, 95:2.5:2.5) over 2 hours at 25°C. The Agly residue’s hydrazine linkage remains intact under these conditions, as confirmed by LC-MS monitoring. Crude peptide yields average 70–75%, with purities of 60–65% before purification.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Semi-preparative C18 columns (250 × 21.2 mm, 5 µm) resolve impurities using gradients of 0.1% TFA in water/acetonitrile. The target elutes at 22–24 minutes (35–40% acetonitrile), yielding >95% purity.

Challenges and Optimization Insights

Agly Residue Instability

Prolonged exposure to acidic conditions (>2 hours in TFA) risks Agly degradation. Time-controlled cleavage and immediate neutralization (pH 7.4 phosphate buffer) mitigate this.

Byproduct Formation

Hydrazide byproducts (2–5%) arise during Agly coupling. These are removed via ion-pair chromatography with 10 mM ammonium formate.

Chemical Reactions Analysis

Z-Arg-Leu-Val-Agly-Ile-Val-OMe undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

Inhibition of Cathepsin B

One of the most notable applications of Z-Arg-Leu-Val-Agly-Ile-Val-OMe is its role as an inhibitor of cathepsin B, a cysteine protease involved in various pathological processes including cancer progression and inflammation.

Case Study: Structure-Activity Relationship Analysis

In a study published in 2007, this compound was identified as a potent inhibitor with a Ki value of 480 pM, making it approximately 2310 times more selective for cathepsin B compared to cathepsin K. The study utilized molecular dynamics simulations to elucidate the structure-activity relationships, revealing that the incorporation of the α-aza-glycyl (Agly) moiety contributes to the compound's unique bent conformation, enhancing binding affinity to the enzyme's active site .

| Peptide | Ki (pM) | Selectivity |

|---|---|---|

| This compound | 480 | 2310 times for Cathepsin B over K |

Drug Discovery and Development

This compound has been explored as a lead compound in drug development due to its high potency and selectivity. Its azapeptide structure allows for modifications that can enhance pharmacological properties.

Case Study: Azapeptides in Drug Design

A review highlighted the advantages of azapeptides like this compound in improving the stability and activity of peptide-based therapeutics. The incorporation of azaamino acids has been shown to enhance proteolytic stability while maintaining or improving biological activity .

Molecular Modeling and Interaction Studies

The compound has also been subjected to molecular modeling studies to predict its interactions with biological targets.

Case Study: Interaction with ACE2

In recent research focused on COVID-19, peptides similar to this compound were screened for binding affinity to ACE2, a key receptor for SARS-CoV-2 entry. The study demonstrated that peptides with similar sequences exhibited substantial non-covalent interactions with ACE2, suggesting potential therapeutic avenues for viral inhibition .

| Peptide | Target | Total Interaction Energy (kcal/mol) |

|---|---|---|

| This compound | ACE2 | -330.556 |

Applications in Collagen Research

The unique properties of this compound have implications in collagen research, particularly regarding the stabilization of collagen structures.

Case Study: Stabilization of Triple Helices

Research indicates that azapeptides can enhance the stability of collagen triple helices. Substituting traditional glycine residues with azaGly has been shown to maintain or even improve triple helix formation, which is critical for tissue engineering applications .

Mechanism of Action

Z-Arg-Leu-Val-Agly-Ile-Val-OMe exerts its effects by selectively inhibiting cathepsin B, a cysteine protease involved in protein degradation and various cellular processes. The compound binds to the active site of cathepsin B, preventing the enzyme from cleaving its substrates. This inhibition can modulate various biological pathways, including those involved in cancer progression and inflammation .

Comparison with Similar Compounds

Z-Lys-Arg-Glu-Val-Tyr-OMe Acetate

This peptide shares the Z-protected N-terminus and methyl ester C-terminus but differs in sequence: lysine (Lys) replaces Arg at position 1, glutamic acid (Glu) replaces Leu at position 3, and tyrosine (Tyr) replaces Ile/Val at position 3. These substitutions likely alter its charge distribution, solubility, and enzyme-binding properties compared to this compound. For instance, the acidic Glu residue may reduce stability in low-pH environments, whereas the aromatic Tyr could enhance hydrophobic interactions .

Bitopic Spiromycin Derivatives

Bitopic spiromycin, a macrolide antibiotic, undergoes acyl modifications influenced by Val, Leu, and Ile supplementation during biosynthesis .

- Val supplementation : Increases total titer by 45.3% but reduces isovaleryl and other acylated components by 23–39.6%. This mirrors the metabolic trade-offs observed when Val-rich peptides like this compound are synthesized.

- Leu supplementation : Enhances isovaleryl components by 41.9%, suggesting Leu’s role in directing specific acyl modifications.

Functional Analogs

Valine-Enriched Peptides

Compounds with high Val content, such as this compound, are associated with accelerated glycolytic flux (e.g., sugar consumption rates up to 1.0 g/(L·h)) and increased pyruvate carboxylase activity (20–95% enhancement).

Isoleucine-Modified Peptides

Ile-rich analogs exhibit contrasting effects:

- Reduced glycolytic activity (30–40% of baseline).

- Significant accumulation of acetic, propionic, and butyric acids.

- Enhanced production of propionyl (126%) and acetyl (50%) derivatives.

These findings suggest that Ile substitution in peptides like this compound might lower overall yield but favor specific functional groups.

Data Table: Comparative Analysis

Notes

Limitations : Direct studies on this compound are absent in the provided evidence; comparisons rely on structurally/functionally related compounds.

Metabolic Trade-Offs : Val and Leu enhance titers or specific components but may disrupt central metabolism (e.g., citrate synthase inhibition).

Synthetic Considerations : Sequence variations (e.g., Lys vs. Arg, Glu vs. Leu) in analogs significantly alter physicochemical properties and biological activity.

Biological Activity

Z-Arg-Leu-Val-Agly-Ile-Val-OMe is a bioactive peptide that has garnered attention due to its potent biological activities, particularly as an inhibitor of cathepsin B, a cysteine protease implicated in various pathological processes, including cancer metastasis and inflammation. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Classification

This compound belongs to the class of peptides known as azapeptides, which incorporate modified amino acids that enhance their stability and biological activity. The structure can be represented as follows:

- Z : Protecting group for the amino terminus

- Arg : Arginine

- Leu : Leucine

- Val : Valine

- Agly : α-Aza-glycyl (a modification that improves proteolytic stability)

- Ile : Isoleucine

- Val-OMe : Valine with a methoxy group

This compound is classified as a potent and selective inhibitor of cathepsin B, with an inhibition constant (Ki) reported at approximately 480 pM, indicating its high affinity for the target enzyme .

The primary mechanism through which this compound exerts its biological activity is through the inhibition of cathepsin B. Cathepsin B plays a critical role in protein degradation and has been implicated in tumor invasion and metastasis. By inhibiting this enzyme, this compound may prevent the breakdown of extracellular matrix components, thereby limiting cancer cell migration and invasion .

Inhibition of Cathepsin B

Research has demonstrated that this compound effectively inhibits cathepsin B activity. The compound's selectivity for this enzyme makes it a valuable candidate for therapeutic applications in cancer treatment. The following table summarizes key findings related to its inhibitory activity:

| Compound | Target Enzyme | Ki (pM) | Biological Implications |

|---|---|---|---|

| This compound | Cathepsin B | 480 | Inhibition may reduce tumor invasion and metastasis |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

- Cancer Metastasis Inhibition : A study highlighted the role of cathepsin B in cancer progression. By administering this compound in vitro, researchers observed a significant reduction in the invasive potential of cancer cells, suggesting that this peptide could serve as a therapeutic agent against metastatic disease .

- Cell Viability Assays : In experiments assessing cell viability in the presence of this compound, it was found that higher concentrations led to decreased viability of cancer cell lines, reinforcing its potential as an anti-cancer agent .

- Mechanistic Studies : Additional research focused on the molecular pathways affected by cathepsin B inhibition. The results indicated alterations in apoptosis and autophagy pathways, further supporting the compound's role in regulating cellular processes associated with tumor growth and survival .

Q & A

Q. What established synthetic protocols are recommended for Z-Arg-Leu-Val-Agly-Ile-Val-OMe, and how can reaction conditions be systematically optimized?

To evaluate synthetic routes, apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize methods like solid-phase peptide synthesis (SPPS) or solution-phase techniques. Optimize parameters (e.g., coupling reagents, solvent systems) using Design of Experiments (DoE) and validate purity via HPLC-MS. Document yield, purity thresholds, and side-products in comparative tables to identify optimal conditions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing Z-Arg-Leu-Val-Agly-Ily-Val-OMe’s structural integrity?

Employ a multi-technique approach: NMR for sequence confirmation, circular dichroism (CD) for secondary structure, and MALDI-TOF for molecular weight. Cross-reference data with computational simulations (e.g., molecular dynamics) to resolve ambiguities. Report signal-to-noise ratios and calibration curves to ensure reproducibility .

Q. How should researchers design stability studies for this compound under physiological conditions?

Use factorial designs to test variables (pH, temperature, enzymatic exposure). Quantify degradation via LC-MS and kinetic modeling (e.g., first-order decay). Incorporate error analysis for instrument precision and biological variability, as outlined in statistical frameworks for anticipating experimental noise .

Advanced Research Questions

Q. What methodologies can resolve contradictions in reported bioactivity data for this compound across different cellular models?

Conduct a systematic review (per ) to aggregate studies, assess methodological rigor (e.g., cell line specificity, assay duration), and perform meta-analysis. Create a conflict-resolution matrix highlighting variables (e.g., incubation time, dosage gradients). Validate hypotheses through controlled replication studies with standardized protocols .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound while accounting for conformational flexibility?

Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to map binding affinities across conformers. Validate predictions with mutagenesis studies or NMR-based structural analysis. Use statistical criteria (e.g., RMSD thresholds) to distinguish significant SAR trends from noise .

Q. What strategies mitigate variability in this compound’s in vivo pharmacokinetic profiles observed across preclinical models?

Implement a PICO framework (Population: animal models; Intervention: dosage/formulation; Comparison: control groups; Outcome: bioavailability) to standardize protocols. Use mixed-effects models to analyze interspecies variability and optimize formulations (e.g., PEGylation) for enhanced stability .

Methodological Guidance for Data Analysis

Q. How should researchers handle discrepancies between computational predictions and experimental data for this compound’s proteolytic resistance?

Apply Bayesian inference to quantify uncertainty in simulation parameters (e.g., force fields). Perform sensitivity analysis to identify error sources (e.g., solvent model approximations) and refine models iteratively. Publish raw data and code to enable third-party validation .

Q. What statistical approaches are optimal for analyzing dose-response curves of this compound in heterogeneous cell populations?

Use nonlinear regression (e.g., Hill equation) with bootstrap resampling to estimate EC50 confidence intervals. Account for cell heterogeneity via cluster analysis or single-cell sequencing. Report R² values and residual plots to assess goodness-of-fit .

Ethical and Feasibility Considerations

Q. How can researchers balance innovation and feasibility when exploring novel applications of this compound?

Adhere to the FINER criteria , prioritizing projects with clear translational pathways and ethical approval. Pilot studies should assess scalability (e.g., SPPS vs. recombinant expression) and cost-benefit ratios. Collaborate with biostatisticians early to optimize resource allocation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.